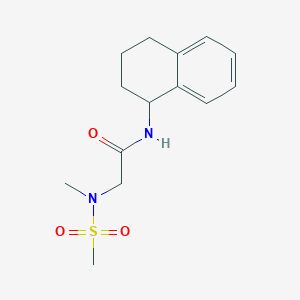![molecular formula C17H21BrN4O2 B6075981 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B6075981.png)
2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using different methods and has been found to possess unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, it has been suggested that the compound interacts with specific receptors in the body, leading to its unique biochemical and physiological effects.
Biochemical and Physiological Effects
2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine has been found to possess unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antibacterial activities. It has also been found to possess anticonvulsant, anxiolytic, and sedative effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine in lab experiments is its unique biochemical and physiological effects. It can be used to study the mechanisms of action of specific receptors in the body. However, one of the limitations is that the compound is not readily available and requires specialized skills and equipment for its synthesis.
Future Directions
There are several possible future directions for the study of 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine. One possible direction is to study its potential as a therapeutic agent for various diseases, such as cancer, viral infections, and bacterial infections. Another possible direction is to study its mechanism of action and its interactions with specific receptors in the body. Additionally, further research can be conducted to optimize the synthesis method of the compound and to develop new derivatives with improved properties.
Conclusion
2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been found to possess unique biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method. The compound has potential as a therapeutic agent for various diseases, and its study can lead to the development of new derivatives with improved properties.
Synthesis Methods
2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine has been synthesized using different methods. One of the commonly used methods involves the reaction of 2-aminopyrimidine with 4-(2-bromo-4,5-dimethoxybenzyl)piperazine in the presence of a suitable base. The reaction yields the desired product in good yield and purity.
Scientific Research Applications
2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antibacterial activities. It has also been found to possess anticonvulsant, anxiolytic, and sedative effects.
properties
IUPAC Name |
2-[4-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O2/c1-23-15-10-13(14(18)11-16(15)24-2)12-21-6-8-22(9-7-21)17-19-4-3-5-20-17/h3-5,10-11H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGWLGVVCSPFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)C3=NC=CC=N3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B6075904.png)
![1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane](/img/structure/B6075910.png)

![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)
![3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B6075926.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide](/img/structure/B6075938.png)
![4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)
![4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B6075962.png)
![5-fluoro-3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6075965.png)
![2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075967.png)
![3-butyl-4-[(2-ethoxy-3-pyridinyl)carbonyl]-1-methyl-2-piperazinone](/img/structure/B6075984.png)
![4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B6075987.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6075995.png)